molecular formula C23H27N3O3S B2685097 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-39-9

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2685097
CAS No.: 867040-39-9
M. Wt: 425.55
InChI Key: SPFDMGYHMHALFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group, a methoxy group, and a 4-methylpiperazin-1-yl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Substitution: The final step involves the substitution of the quinoline core with 4-methylpiperazine, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving quinoline derivatives.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Cinchonine: An alkaloid with a quinoline core used in the synthesis of other therapeutic agents.

Uniqueness

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzenesulfonyl group and the 4-methylpiperazin-1-yl group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-16-5-7-19(13-17(16)2)30(27,28)22-15-24-21-8-6-18(29-4)14-20(21)23(22)26-11-9-25(3)10-12-26/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFDMGYHMHALFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.